molecular formula C14H20N2O3 B098639 N-(7-Oxo-1,3,5-cycloheptatrien-1-yl)-beta-alanine 2-(dimethylamino)ethyl ester CAS No. 15499-09-9

N-(7-Oxo-1,3,5-cycloheptatrien-1-yl)-beta-alanine 2-(dimethylamino)ethyl ester

Cat. No. B098639
CAS RN: 15499-09-9
M. Wt: 264.32 g/mol
InChI Key: ZCALLRJEILXULN-UHFFFAOYSA-N
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Description

N-(7-Oxo-1,3,5-cycloheptatrien-1-yl)-beta-alanine 2-(dimethylamino)ethyl ester is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields such as pharmaceuticals, agriculture, and material science. The compound is also known as DMACA and is synthesized using a specific method, which will be discussed in

Mechanism Of Action

The mechanism of action of DMACA is not fully understood, but it is believed to act as an inhibitor of the enzyme cyclooxygenase (COX), which is responsible for the production of inflammatory mediators. DMACA has also been found to scavenge free radicals, which are known to cause oxidative damage to cells and tissues.

Biochemical And Physiological Effects

DMACA has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound has anti-inflammatory, antioxidant, and anticancer properties. DMACA has also been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

The advantages of using DMACA in lab experiments include its relatively low cost and its availability in large quantities. However, the compound has limited solubility in water, which can make it difficult to use in certain experiments. DMACA is also sensitive to light and air, which can affect its stability.

Future Directions

There are numerous future directions for the study of DMACA. One area of interest is the development of new synthetic methods that can improve the yield and purity of the compound. Another area of interest is the study of the compound's potential as a plant growth regulator, which could have significant implications for agriculture. Additionally, further research is needed to fully understand the mechanism of action of DMACA and to explore its potential as a treatment for various diseases.

Synthesis Methods

The synthesis of DMACA involves a multi-step process that includes the reaction of cycloheptatriene with maleic anhydride, followed by the reaction of the resulting product with glycine. The final step involves the reaction of the intermediate product with dimethylaminoethanol. The synthesis method is complex and requires expertise in organic chemistry.

Scientific Research Applications

DMACA has been extensively studied for its potential application in pharmaceuticals. The compound has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. DMACA has also been studied for its potential use as a plant growth regulator and as a material for the fabrication of organic electronic devices.

properties

CAS RN

15499-09-9

Product Name

N-(7-Oxo-1,3,5-cycloheptatrien-1-yl)-beta-alanine 2-(dimethylamino)ethyl ester

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

2-(dimethylamino)ethyl 3-[(7-oxocyclohepta-1,3,5-trien-1-yl)amino]propanoate

InChI

InChI=1S/C14H20N2O3/c1-16(2)10-11-19-14(18)8-9-15-12-6-4-3-5-7-13(12)17/h3-7H,8-11H2,1-2H3,(H,15,17)

InChI Key

ZCALLRJEILXULN-UHFFFAOYSA-N

SMILES

CN(C)CCOC(=O)CCNC1=CC=CC=CC1=O

Canonical SMILES

CN(C)CCOC(=O)CCNC1=CC=CC=CC1=O

Other CAS RN

15499-09-9

synonyms

N-(7-Oxo-1,3,5-cycloheptatrien-1-yl)-β-alanine 2-(dimethylamino)ethyl ester

Origin of Product

United States

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